molecular formula C18H22N4 B4793197 N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4793197
M. Wt: 294.4 g/mol
InChI Key: STUAWBYXQJRCAG-UHFFFAOYSA-N
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Description

N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The process often includes:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole core.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with an appropriate aldehyde and ammonia or an amine to form the pyrimidine ring.

    N-Butyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For instance, it may inhibit enzyme activity or block receptor sites, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the N-butyl group but shares the core structure.

    N-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Similar but without the 2,5-dimethyl substitution.

    N-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the phenyl group.

Uniqueness

N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the N-butyl group, along with the 2,5-dimethyl and 3-phenyl substitutions, can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-17(14(3)21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUAWBYXQJRCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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